molecular formula C7H6O2 B8662338 3-Methylcyclohexa-3,5-diene-1,2-dione CAS No. 4847-64-7

3-Methylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B8662338
CAS No.: 4847-64-7
M. Wt: 122.12 g/mol
InChI Key: AYRBZWUAQNKWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcyclohexa-3,5-diene-1,2-dione is a chemical compound belonging to the class of organic compounds known as ortho-benzoquinones . While specific biological data for this compound is limited, structural analogues based on the cyclohexa-3,5-diene-1,2-dione core demonstrate significant value in multidisciplinary research. In medicinal chemistry, closely related cyclohexa-2,5-diene-1,4-dione (para-benzoquinone) derivatives have shown promising antiproliferative and pro-apoptotic activities against various human cancer cell lines, with mechanisms that may include the induction of apoptosis through caspase activation and PARP cleavage . Furthermore, sterically hindered trialkyl-substituted o -benzoquinones have been identified as effective photoinitiators for radical polymerization when irradiated with visible light (395 to 630 nm) . This makes the broader chemical class relevant for developing advanced photopolymerizable compositions and materials science applications. Researchers also utilize derivatives of this core structure as intermediates in facile one-pot synthetic pathways to access more complex molecules, such as diamino benzoquinones . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4847-64-7

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

3-methylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C7H6O2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3

InChI Key

AYRBZWUAQNKWFA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=O)C1=O

Canonical SMILES

CC1=CC=CC(=O)C1=O

Origin of Product

United States

Synthetic Methodologies for 3 Methylcyclohexa 3,5 Diene 1,2 Dione and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-Methylcyclohexa-3,5-diene-1,2-dione, the most logical and direct retrosynthetic disconnection involves the oxidation of the corresponding catechol precursor.

The key disconnection strategy for this compound is a C-O bond disconnection via a functional group interconversion (FGI), specifically the reverse of an oxidation reaction. This leads directly to 3-methylcatechol (B131232) (3-methylbenzene-1,2-diol) as the immediate precursor. This approach is highly favored due to the prevalence of reliable methods for the oxidation of catechols to ortho-quinones.

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic pathway simplifies the synthesis to the selection of an appropriate oxidizing agent for the selective conversion of 3-methylcatechol to the desired ortho-quinone.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The primary precursor for the synthesis of this compound is 3-methylcatechol. The chemistry of this and related phenolic compounds is central to the successful synthesis of the target molecule.

The oxidation of substituted catechols is the most direct route to ortho-quinones. nih.gov The presence of two adjacent hydroxyl groups makes the catechol nucleus highly susceptible to oxidation. The methyl group in 3-methylcatechol is an electron-donating group, which can influence the redox potential and reactivity of the catechol system. The oxidation must be carried out under controlled conditions to avoid over-oxidation and polymerization of the resulting highly reactive ortho-quinone. marquette.edu

A variety of oxidizing agents can be employed for this transformation, ranging from inorganic oxidants to more specialized organic reagents. The choice of oxidant is crucial for achieving high yield and selectivity.

While the direct oxidation of 3-methylcatechol is the most straightforward approach, hypothetical ring-forming strategies could also be considered for the synthesis of the cyclohexadienedione core. These methods are generally more complex but can be valuable for creating highly substituted or functionalized analogues. Such strategies could involve the cyclization of acyclic precursors. For instance, a suitably substituted hexanedione or related open-chain compound could potentially undergo an intramolecular condensation or cyclization to form the six-membered ring. However, achieving the correct oxidation state and substitution pattern through such methods is often challenging.

Another synthetic approach involves the modification of a pre-existing six-membered ring. For example, one could envision the synthesis starting from a substituted cyclohexanone (B45756) or cyclohexenone. A series of functional group interconversions, such as the introduction of hydroxyl groups and subsequent oxidation, could lead to the desired this compound. This strategy allows for the construction of the carbon skeleton first, followed by the installation of the required functionality.

Established Synthetic Routes to this compound

The most well-established and practical synthetic routes to this compound rely on the chemical oxidation of 3-methylcatechol.

A range of chemical oxidants have been successfully employed for the conversion of catechols to ortho-quinones. These methods offer varying degrees of selectivity, reactivity, and functional group tolerance.

Hypervalent Iodine Reagents:

Hypervalent iodine reagents are known for their mild and selective oxidizing properties. organic-chemistry.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX) are effective for the oxidation of phenols and catechols. nih.govrsc.org The use of these reagents often proceeds under neutral conditions and at room temperature, which helps to minimize side reactions and decomposition of the sensitive ortho-quinone product. researchgate.net The general mechanism involves the initial reaction of the catechol with the hypervalent iodine reagent, followed by reductive elimination of the iodinane to yield the ortho-quinone.

Metal-Mediated Oxidations:

Various metal-based oxidizing agents can also be used for the synthesis of ortho-quinones from catechols. acs.org These methods often involve transition metals in high oxidation states. The oxidation of 3-methylcatechol can be achieved using these metal-mediated systems. researchgate.net Copper(II) complexes, for instance, can catalyze the aerobic oxidation of catechols. researchgate.net Other metal oxidants that have been used for similar transformations include iron(III) and manganese(IV) species. The choice of metal, ligand, and reaction conditions is critical for achieving high yields and preventing undesired side reactions.

The following table summarizes some common oxidizing agents used for the conversion of catechols to ortho-quinones:

Oxidizing Agent/SystemGeneral Reaction ConditionsRemarks
(Diacetoxyiodo)benzene (PIDA)Organic solvent (e.g., CH2Cl2, CH3CN), room temperatureMild and selective, often gives high yields.
2-Iodoxybenzoic acid (IBX)DMSO or other polar aprotic solvents, room temperaturePowerful oxidant, but can have solubility issues.
Sodium periodate (B1199274) (NaIO4)Aqueous or biphasic systems, often with a phase transfer catalystInexpensive and effective, but can lead to over-oxidation.
Copper(II)/O2Catalytic amount of a Cu(II) salt, in the presence of air or O2A "green" oxidation method, mimicking enzymatic processes. rsc.org
Iron(III) chloride (FeCl3)Aqueous or alcoholic solutionsA classic and cost-effective method.
Manganese dioxide (MnO2)Heterogeneous reaction in an organic solvent (e.g., CH2Cl2, acetone)Useful for the oxidation of a wide range of alcohols and phenols.

These methodologies provide a versatile toolbox for the synthesis of this compound and its analogues, with the choice of method depending on the specific requirements of the synthesis, such as scale, desired purity, and functional group compatibility.

Electrochemical Synthesis Approaches

Electrochemical methods provide a reagent-free approach to the synthesis of this compound from 3-methylcatechol. This technique relies on the anodic oxidation of the catechol substrate to generate the corresponding reactive o-quinone. The process involves a two-electron, two-proton oxidation mechanism.

The primary challenge in the electrochemical synthesis of o-quinones is their high reactivity, which can lead to rapid degradation, polymerization, or reaction with other species in the electrolytic medium. acs.orgmarquette.edu Consequently, their isolation can be difficult. To overcome this, strategies such as in-situ generation and trapping with a nucleophile or dienophile are often employed. researchgate.net For instance, electrochemical oxidation of catechols in the presence of nucleophiles like acetylacetone (B45752) leads to the formation of benzofuran (B130515) derivatives in good yields. researchgate.net

Modern advancements utilize flow reactors for the electrochemical synthesis of o-quinones. acs.org This setup allows for the rapid generation of the quinone, which is then immediately reacted in a separate zone of the reactor, minimizing decomposition and side reactions. acs.org This technique has reported yields of 79-88% for the trapped products of catechol oxidation. acs.org Another innovative approach involves a biphasic electrolyte system, where the electrochemical oxidation occurs in an aqueous layer, and the more lipophilic o-quinone product diffuses into an organic layer, protecting it from overoxidation at the electrode surface. acs.org

Photochemical Routes to Dienediones

Photochemical methods offer an alternative pathway for the synthesis of cyclohexa-3,5-diene-1,2-diones. These routes typically involve the photo-oxidation of the corresponding catechol precursor. The reaction can be facilitated by photosensitizers, such as methylene (B1212753) blue or chlorophyll (B73375) metabolites, which, upon irradiation with light (e.g., red light), can promote the formation of the o-quinone. acs.org The process often involves singlet oxygen, and the reaction yield can be influenced by the presence of scavengers. acs.org

The direct photochemistry of catechols has also been investigated, revealing complex deactivation pathways from the excited state that can compete with oxidation. scispace.comrsc.org Furthermore, photochemical reactions of solid films of catechol with atmospheric oxidants like NO₂ have been studied, demonstrating that nitrocatechol derivatives can be formed, which may undergo further photochemical transformations. acs.org While direct, high-yield photochemical synthesis of this compound is not extensively documented, the fundamental principles of catechol photo-oxidation provide a basis for such synthetic strategies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency. Key to this is the use of catalytic methods and environmentally benign solvents and oxidants, such as molecular oxygen or hydrogen peroxide.

Solvent-Free Reactions

While specific examples of solvent-free synthesis for this compound are not prominent in the literature, the principles of solvent-free or mechanochemical synthesis are a cornerstone of green chemistry. Such reactions minimize volatile organic compounds (VOCs) and can lead to improved reaction rates and different selectivities. The aerobic oxidation of alcohols, a related transformation, has been successfully achieved under solvent-free conditions using heterogeneous catalysts, indicating the potential applicability of this approach to catechol oxidation.

Catalytic Approaches (e.g., Biocatalysis, Organocatalysis)

Catalytic methods are central to the green synthesis of dienediones, with biocatalysis and organocatalysis offering powerful tools.

Biocatalysis: Enzymes provide highly selective and efficient pathways for the oxidation of catechols. Phenoloxidases, such as tyrosinase and laccase, are particularly effective. nih.gov

Tyrosinase catalyzes the two-electron oxidation of catechols (diphenolase activity) to their corresponding o-quinones using molecular oxygen as the oxidant. nih.gov

Laccase , a multi-copper oxidase, also catalyzes the one-electron oxidation of phenolic compounds, including 3-methylcatechol, to generate phenoxyl radicals which can then lead to the o-quinone. nih.govpku.edu.cnmdpi.com Laccase-based oxidation is advantageous as it uses air as the oxidant and produces water as the only byproduct. nih.gov These enzymatic reactions proceed under mild conditions (room temperature and neutral pH) in aqueous media, making them an exemplary green synthetic method. nih.govmdpi.com

Organocatalysis: While the direct organocatalytic oxidation of 3-methylcatechol is less common, organocatalysis is a powerful tool for the asymmetric synthesis of substituted cyclohexadiene derivatives. mdpi.com For example, chiral aminocatalysts can facilitate cascade reactions between α,β-unsaturated aldehydes to produce complex and chiral cyclohexadienals with high diastereoselectivity. nih.gov Organocatalytic Michael-cyclization cascades have also been developed to construct fully substituted cyclohexa-1,3-dienes with excellent enantioselectivity. researchgate.net These methods provide access to chiral analogues that would be difficult to obtain through other means.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method for this compound and its analogues is dictated by factors such as desired yield, purity, scalability, and adherence to green chemistry principles. The reactivity of the o-quinone product often necessitates in-situ derivatization, making direct yield comparisons challenging. However, a qualitative and quantitative analysis of different oxidative methods for catechols provides insight into their relative efficiencies.

Biocatalytic methods using laccase or tyrosinase are highly specific and can proceed with high conversion rates under mild, aqueous conditions. mdpi.comnih.gov Electrochemical synthesis, particularly in flow systems, offers high yields (79-88% for trapped products) and avoids the use of chemical oxidants, though it may require specialized equipment. acs.org Traditional chemical oxidation using stoichiometric metal-based oxidants can be effective but often generates significant chemical waste. Catalytic chemical oxidation using metal complexes, for example, with copper(II) salts, has been studied extensively, with reaction rates being highly dependent on the ligand and solvent system. researchgate.net

The interactive table below summarizes the catalytic performance of various in-situ generated copper(II) complexes in the oxidation of catechol to o-quinone, illustrating the impact of the catalyst composition on reaction efficiency.

Data sourced from a study on catecholase-like activity of in-situ generated copper complexes. Ligands L1-L6 are different benzodiazepine (B76468) derivatives. researchgate.net

Synthesis of Stereoisomers and Enantiomerically Pure Forms (If Applicable to Derivatives)

The parent molecule, this compound, is achiral and does not have stereoisomers. However, the synthesis of chiral derivatives and analogues of the cyclohexadiene-dione scaffold is an area of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry.

Organocatalysis has emerged as a premier strategy for the enantioselective synthesis of such derivatives. Chiral catalysts, often derived from cinchona alkaloids, can be used to construct cyclohexene (B86901) or cyclohexadiene rings with high levels of stereocontrol. For example, three-component reactions between α,β-unsaturated aldehydes and nitroalkenes have been developed to produce highly functionalized cyclohexenol (B1201834) derivatives with four contiguous stereogenic centers in good diastereoselectivities and high enantiomeric excesses (ee). nih.gov

Similarly, organocatalyzed Diels-Alder reactions and Michael-addition-initiated ring closures provide reliable routes to enantiomerically enriched cyclohexadiene structures. nih.govresearchgate.net Rhodium-catalyzed asymmetric C-H functionalization of cyclohexadienes has also been reported as a method to produce chiral triarylmethane precursors with high enantioselectivity (up to 99% ee). acs.org These methods underscore the capability of modern synthetic chemistry to produce a wide range of enantiomerically pure cyclohexadiene-based structures, which can serve as versatile chiral building blocks.

The table below presents results from an organocatalytic approach to synthesizing chiral cyclohexadienals, showcasing the diastereoselectivity achieved with different substrates.

Data adapted from a study on the diastereoselective synthesis of chiral 1,3-cyclohexadienals via organocatalysis. nih.gov

Reactivity and Reaction Mechanisms of 3 Methylcyclohexa 3,5 Diene 1,2 Dione

Redox Chemistry and Electron Transfer Mechanisms Involving 3-Methylcyclohexa-3,5-diene-1,2-dione

The redox behavior of o-quinones is a cornerstone of their chemical and biological activity. springernature.com They participate in electron transfer processes that are often reversible, allowing them to function in catalytic cycles. wikipedia.org

Table 1: General Redox Potentials of Related Quinone Systems This table provides context for the expected redox behavior of this compound based on analogous compounds. Specific values for the target compound are not available.

Quinone TypeRedox ProcessTypical Standard Reduction Potential (E°) vs. NHE (pH 7)
p-BenzoquinoneQ + 2e⁻ + 2H⁺ → H₂Q~ +280 mV
o-BenzoquinoneQ + 2e⁻ + 2H⁺ → H₂Q~ +380 mV
p-BenzoquinoneQ + e⁻ → Q•⁻~ -50 mV

The one-electron reduction of this compound generates a semiquinone radical anion. This intermediate is central to the mechanism of redox cycling. wikipedia.org In this process, the semiquinone radical reduces molecular oxygen to superoxide, regenerating the original quinone, which can then undergo another round of reduction. wikipedia.org The formation of these radical species is a key aspect of the biological activity of many quinones. The reactivity of substituted o-quinones, and thus the stability of their radical intermediates, can be influenced by the electronic properties of the substituents. nih.gov

Cycloaddition Reactions of this compound

o-Benzoquinones are exceptionally versatile substrates in cycloaddition reactions. They can function as carbodienes, heterodienes, dienophiles, or heterodienophiles depending on the reaction partner. ias.ac.in For this compound, the presence of electron-withdrawing carbonyl groups renders the ring's double bonds electron-deficient, making it a potent dienophile.

The most common role for o-quinones in [4+2] cycloadditions is that of a dienophile, reacting with electron-rich dienes. rsc.orgnih.gov In the case of this compound, there are two distinct endocyclic double bonds that can act as dienophiles. The reaction would preferentially occur at the more electron-deficient C=C bond. rsc.org

Furthermore, o-quinones can participate in Hetero-Diels-Alder reactions. In this pathway, one of the carbonyl groups and an adjacent C=C bond act as a 1-oxa-1,3-butadiene system (a heterodiene), reacting with an electron-rich alkene to form a benzodioxin-type structure. ias.ac.in This reactivity has been demonstrated for various substituted o-benzoquinones. ias.ac.in

While less common, the diene portion of the molecule could theoretically react with a very electron-deficient dienophile in an inverse-electron-demand Diels-Alder reaction. However, the inherent electrophilic nature of the o-quinone ring generally favors its participation as the electron-accepting component (the dienophile).

Quinones are known to undergo photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. This reaction pathway provides a route to highly strained and complex molecular architectures.

In [3+2] cycloaddition reactions, o-quinones can act as effective dipolarophiles. They react with 1,3-dipoles such as nitrile oxides, diazoalkanes, and carbonyl ylides. ias.ac.in These reactions lead to the formation of five-membered heterocyclic rings fused to the quinone core, providing access to novel, highly oxygenated spiro compounds. ias.ac.in

The outcomes of cycloaddition reactions involving this compound would be governed by electronic and steric factors.

Regioselectivity: In a Diels-Alder reaction where the quinone acts as a dienophile, an incoming diene would add across one of the two C=C bonds. The C5=C6 double bond is electronically distinct from the C3=C4 double bond, which bears the methyl group. The regioselectivity of the addition would be directed by the electronic effects of the carbonyls and the methyl group, which influence the coefficients of the frontier molecular orbitals (HOMO/LUMO) at each carbon atom. Generally, addition occurs preferentially at the more electron-deficient double bond. rsc.org

Stereoselectivity: The approach of a diene to the planar face of the quinone ring can lead to different stereoisomers (endo or exo products). The stereochemical outcome is often governed by secondary orbital interactions, which typically favor the endo product in kinetically controlled Diels-Alder reactions. However, the steric bulk of the methyl group at the C3 position would likely influence the facial selectivity of the approaching reactant, favoring addition to the less hindered face of the quinone.

Table 2: Predicted Selectivity in Diels-Alder Reactions of this compound This table outlines the expected controlling factors for selectivity based on general principles of cycloaddition reactions.

Reaction ParameterControlling FactorsExpected Outcome
Regioselectivity- Electronic effects of two C=O groups
  • Electron-donating nature of CH₃ group
  • Frontier Molecular Orbital (FMO) coefficients
  • Addition is favored at the most electrophilic C=C double bond, likely C5=C6.
    Stereoselectivity (Endo/Exo)- Secondary orbital interactions
  • Steric hindrance
  • Endo adduct is typically favored under kinetic control, but steric clash with the C3-methyl group may influence this.
    Facial Selectivity- Steric hindrance from the C3-methyl groupReactant approach is favored from the face opposite to the methyl group.

    Nucleophilic Addition Reactions to the Carbonyl and Conjugated Diene Systems

    Nucleophilic addition is a predominant reaction pathway for this compound. The electron-deficient nature of the ring, amplified by the two carbonyl groups, facilitates the addition of a wide array of nucleophiles. These reactions can occur at the carbonyl carbons or, more commonly, via conjugate addition (Michael addition) to the diene system.

    Detailed studies specifically documenting the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to this compound are not extensively available in the surveyed literature. Generally, such reactions with α,β-unsaturated ketones can proceed via 1,2-addition to one of the carbonyl groups or via 1,4- and 1,6-conjugate addition to the diene system. The regioselectivity of these additions would be influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature.

    The addition of nitrogen and sulfur nucleophiles to this compound has been reported, primarily in the context of electrochemical synthesis. The compound, generated in situ by the anodic oxidation of 3-methylcatechol (B131232), readily undergoes Michael addition reactions.

    Research has shown that electrochemically generated this compound participates in both inter- and intramolecular Michael addition reactions with the bidentate nucleophile 1,10-phenanthroline. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction proceeds via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism, ultimately leading to the formation of a corresponding heterocyclic compound. researchgate.net

    In a related study, the synthesis of 4,5-diamino-3-methylcyclohexa-3,5-diene-1,2-dione was achieved through the reaction of catechol derivatives with sodium azide (B81097), followed by an intramolecular oxidation-reduction reaction. orientjchem.org This process involves the initial addition of the azide nucleophile to the quinone system.

    While specific studies detailing the addition of simple amines and thiols are not prevalent in the searched literature, the observed reactivity with nitrogen nucleophiles suggests that such additions are highly probable. The likely mechanism would involve a Michael-type addition to the conjugated system, leading to the formation of amino or thioether derivatives.

    Table 1: Nucleophilic Addition of Amines to this compound Derivatives

    Nucleophile Product Reaction Type Reference
    1,10-Phenanthroline Heterocyclic adduct Inter/Intramolecular Michael Addition researchgate.net
    Sodium Azide 4,5-diamino-3-methylcyclohexa-3,5-diene-1,2-dione Michael Addition and subsequent reaction orientjchem.org

    Specific research detailing the direct addition of water and alcohols to isolated this compound is not readily found in the examined scientific literature. However, the electrochemical studies that generate this compound are often performed in aqueous or mixed aqueous/organic solvent systems (e.g., water/acetonitrile). researchgate.netresearchgate.net The stability and reactivity of the quinone in these media suggest that while hydration or alcohol addition may occur, it is likely a reversible process or a competing pathway with other present nucleophiles.

    Electrophilic Reactivity of this compound

    The electron-deficient nature of the this compound ring system generally makes it a poor substrate for electrophilic attack. The electron-withdrawing carbonyl groups deactivate the ring towards electrophiles.

    There is a lack of specific information in the surveyed scientific literature regarding the halogenation or other electrophilic substitution reactions of this compound. It is anticipated that such reactions would be difficult to achieve due to the deactivated nature of the ring and that forcing conditions might lead to decomposition or complex product mixtures.

    Rearrangement Reactions Involving the Cyclohexadienedione Core

    Detailed studies on the rearrangement reactions specifically involving the this compound core are not available in the reviewed literature. While rearrangements are a known class of reactions for other cyclohexadiene systems, the specific behavior of this dione (B5365651) has not been a focus of the available research.

    Dienone-Phenol Rearrangements

    The dienone-phenol rearrangement is a classic acid-catalyzed reaction of cyclohexadienones that results in the formation of a more stable, highly substituted phenol. wikipedia.orgslideshare.net For this compound, which can be viewed as a substituted ortho-benzoquinone, this rearrangement would proceed following protonation of one of the carbonyl oxygens.

    The mechanism involves the initial protonation of a carbonyl oxygen to form a carbocation. This is followed by the migration of a substituent to an adjacent carbon, leading to the formation of a stabilized aromatic system upon deprotonation. In the case of this compound, the reaction would likely be initiated by protonation of the C2-carbonyl oxygen, as this would lead to a more stable tertiary carbocation intermediate after a potential methyl shift. The subsequent 1,2-shift of the methyl group would result in the formation of 3-methylcatechol. Alternatively, a hydride shift could occur, leading to 4-methylcatechol. The preferred product would depend on the relative migratory aptitude of the methyl group versus a hydrogen atom.

    Kinetic studies on related 3-acylcyclohexa-2,5-dienones have shown that electron-withdrawing groups can significantly reduce the basicity of the dienone, while also enhancing the reactivity of the protonated cation towards rearrangement. rsc.org While the dione functionality in this compound is different, similar electronic effects are expected to influence the rate of rearrangement.

    Table 1: Relative Migratory Aptitudes in Dienone-Phenol Rearrangements
    Migrating GroupRelative Migratory Aptitude
    VinylHigher
    Phenyl
    Methyl
    HydrogenLower

    Sigmatropic Rearrangements

    Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org The structure of this compound is suitable for certain types of sigmatropic shifts.

    A thermally allowed wikipedia.orgresearchgate.net-suprafacial hydrogen shift is a plausible rearrangement for this compound. libretexts.org In this process, a hydrogen atom from the methyl group could migrate to the C5 position of the ring, resulting in the formation of an isomeric exocyclic diene, 3-(Methylene)cyclohex-4-ene-1,2-dione. Such shifts are common in substituted cyclopentadienes and related systems. libretexts.org

    Conversely, wikipedia.orgslideshare.net-hydrogen shifts are thermally forbidden by the Woodward-Hoffmann rules for suprafacial migrations and are generally not observed. libretexts.org However, they can become possible under photochemical conditions. stereoelectronics.org More complex slideshare.netslideshare.net-sigmatropic rearrangements, such as the Cope or Claisen rearrangements, are not directly applicable to the parent structure of this compound but could be relevant for suitably substituted derivatives. wikipedia.orglibretexts.org

    Photochemical Transformations of this compound

    The presence of the α-dione chromophore makes this compound highly susceptible to photochemical transformations upon irradiation with UV light. Cyclic α-diketones are known to undergo a variety of photo-induced reactions. mdpi.comresearchgate.net

    Photo-induced Cycloadditions

    Photo-induced cycloadditions are a key reaction class for α-diketones. mdpi.comresearchgate.net Upon photoexcitation, this compound could participate in several types of cycloadditions.

    [2+2] Cycloaddition (Paterno-Büchi reaction): Reaction with an alkene could lead to the formation of an oxetane. One of the carbonyl groups of the excited dione would add across the double bond of the alkene.

    [4+2] Cycloaddition: The conjugated diene system of the ring can act as a diene in a Diels-Alder-type reaction with a suitable dienophile upon photoexcitation. This is a known pathway for some cyclic α-diketones. mdpi.com For instance, reaction with an alkene could yield a bicyclic adduct containing a 1,4-dioxin-like moiety.

    The specific pathway followed ([2+2] vs. [4+2]) often depends on the nature of the alkene and the electronic properties of the excited α-dione. researchgate.net

    Table 2: Potential Photo-induced Cycloaddition Products
    Reactant PartnerReaction TypePotential Product Class
    Alkene (e.g., Ethylene)[2+2] CycloadditionSpiro-oxetane
    Alkene (e.g., Ethylene)[4+2] CycloadditionBicyclic Dioxin Derivative
    Alkyne (e.g., Acetylene)[2+2] CycloadditionSpiro-oxetene

    Photo-induced Rearrangements

    Irradiation of cyclohexadienones can induce profound molecular rearrangements. echemi.com For this compound, photolysis could initiate a sequence of events starting from an excited state. A common pathway involves the formation of a bicyclo[3.1.0]hexane intermediate, which can then undergo further bond cleavage and rearrangement to yield a cyclopentenone derivative. This type of transformation fundamentally alters the carbon skeleton of the molecule. Additionally, as mentioned, photochemically allowed wikipedia.orgslideshare.net-sigmatropic shifts could occur, potentially leading to the migration of the methyl group around the ring. stereoelectronics.org

    Photodegradation Mechanisms

    In the absence of a reaction partner, prolonged irradiation of this compound would lead to photodegradation. A primary mechanism for ketones is the Norrish Type I (α-cleavage) reaction. For this dione, cleavage of the C1-C6 or C2-C3 bond would generate a diradical intermediate. This diradical could then undergo several subsequent reactions, including:

    Decarbonylation: Loss of one or both carbon monoxide (CO) molecules.

    Fragmentation: Cleavage of the ring to form smaller, open-chain unsaturated products.

    Intramolecular radical recombination: Potentially leading to isomeric ring structures.

    These degradation pathways result in the irreversible breakdown of the original molecule.

    Mechanistic Studies and Kinetic Analysis of Reactions Involving this compound

    Detailed mechanistic and kinetic studies, while not specifically reported for this compound, can be inferred from related systems. For the dienone-phenol rearrangement, kinetic analysis would likely show a strong dependence on acid concentration. rsc.org The rate law would reflect the pre-equilibrium protonation of the dione followed by the rate-determining rearrangement step. The effect of the methyl group would be to stabilize the potential carbocation intermediate, thereby influencing the reaction rate relative to an unsubstituted analogue.

    For photochemical reactions, kinetic analysis involves measuring quantum yields (Φ), which represent the efficiency of a particular photochemical process. The quantum yield of cycloaddition, for example, would be determined by the rate of the addition reaction relative to the rates of all other decay pathways of the excited state (e.g., fluorescence, phosphorescence, non-radiative decay, rearrangement). These studies help to build a detailed picture of the potential energy surfaces of the excited states and the factors that control product distribution.

    Table 3: Expected Kinetic Effects on Key Reactions
    ReactionParameterExpected Effect on Rate
    Dienone-Phenol RearrangementIncreased Acid ConcentrationIncrease
    Dienone-Phenol RearrangementMore Polar SolventIncrease (stabilizes charged intermediates)
    Photo-induced CycloadditionIncreased Light IntensityIncrease
    Photo-induced CycloadditionPresence of a QuencherDecrease (deactivates excited state)

    Reaction Pathway Elucidation

    The elucidation of reaction pathways for this compound would theoretically involve several key reaction types, primarily the Diels-Alder reaction. The presence of the conjugated diene system makes it a candidate for cycloaddition reactions with various dienophiles.

    Diels-Alder Reactions:

    The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org For this compound, the diene is part of a six-membered ring and must be in the s-cis conformation to react, a condition that is structurally enforced in this cyclic system. masterorganicchemistry.com

    Computational studies on similar cyclic dienes and dienophiles have shown that activation energies for Diels-Alder reactions can be calculated to predict reactivity. researchgate.netlongdom.org The reaction pathway would proceed through a cyclic transition state. libretexts.org Depending on the dienophile, both endo and exo transition states are possible, leading to different stereoisomeric products. For cyclic dienes, the formation of bicyclic structures often favors the endo product due to secondary orbital interactions. libretexts.org

    An illustrative representation of a potential Diels-Alder reaction is shown below:

    Reaction Scheme: Diels-Alder Reaction of this compound with a generic dienophile (e.g., maleimide)

    Rearrangement Reactions:

    Ortho-quinones and their derivatives are also known to undergo various rearrangement reactions. wiley-vch.de While specific pathways for this compound are not documented, analogous structures can undergo skeletal rearrangements, often catalyzed by acid or base, or under thermal or photochemical conditions. These rearrangements can involve ring contraction, ring opening, or substituent migration. For instance, some quinone derivatives can isomerize to quinone methides, which are highly reactive intermediates. nih.govnih.gov

    The following table summarizes potential reaction pathways for this compound based on its functional groups.

    Reaction TypeRole of CompoundReactant TypeExpected Product ClassNotes
    Normal-Demand Diels-AlderDieneElectron-deficient alkene/alkyneBicyclic cyclohexene derivativeReactivity is modulated by the competing effects of the methyl (donating) and dione (withdrawing) groups.
    Inverse-Electron-Demand Diels-AlderDieneElectron-rich alkene/alkyneBicyclic cyclohexene derivativeThis pathway may be favored due to the electron-withdrawing nature of the dione groups.
    [2+2] CycloadditionDiene or DienophileKetene, alleneCyclobutane derivativesLess common than [4+2] cycloadditions, but possible with specific reactants. rsc.org
    Nucleophilic AdditionElectrophileNucleophiles (e.g., amines, thiols)Adducts to the quinone systemThe carbonyl carbons are electrophilic centers.
    RearrangementSubstrateAcid, base, heat, or lightIsomeric structuresPotential for complex skeletal changes.

    Transition State Analysis

    A theoretical transition state analysis for the reactions of this compound would provide insight into the reaction kinetics and stereoselectivity. Such analyses are typically performed using computational chemistry methods like Density Functional Theory (DFT). researchgate.net

    For Diels-Alder Reactions:

    The transition state of a Diels-Alder reaction is a highly ordered, cyclic arrangement of the diene and dienophile. libretexts.org Key parameters that are analyzed include the activation energy (ΔG‡), the geometry of the transition state (e.g., bond lengths of the forming C-C bonds), and the vibrational frequencies (a single imaginary frequency corresponding to the reaction coordinate). longdom.org

    The regioselectivity of the Diels-Alder reaction (in the case of an unsymmetrical dienophile) would be determined by the relative energies of the possible transition states. The methyl group on the diene would direct the regioselectivity due to both electronic and steric effects.

    The following table provides a hypothetical comparison of activation energies for the Diels-Alder reaction of this compound with different types of dienophiles, based on general principles of reactivity. Lower activation energy corresponds to a faster reaction.

    DienophileElectronic CharacterExpected Relative Activation Energy (ΔG‡)Rationale
    Maleic anhydrideStrongly electron-deficientLowFavorable for normal-demand Diels-Alder.
    EthyleneNeutralHighLacks strong electronic activation.
    Ethyl vinyl etherElectron-richModerate to HighPotentially favorable for inverse-electron-demand Diels-Alder due to the electron-poor nature of the diene.

    For Rearrangement Reactions:

    Transition state analysis of potential rearrangement reactions would involve identifying the intermediate structures and the transition states connecting them. For example, a 1,2-methyl shift would proceed through a three-membered ring transition state. The activation barrier for such a process would determine its feasibility compared to other reaction pathways. Computational studies on similar systems, such as the inversion of cyclohexanedione, have been used to determine the energies of transition states for conformational changes and rearrangements.

    Structural and Electronic Properties: Theoretical and Computational Studies of 3 Methylcyclohexa 3,5 Diene 1,2 Dione

    Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical) on 3-Methylcyclohexa-3,5-diene-1,2-dione

    Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic level. Methods such as Density Functional Theory (DFT), Ab Initio, and Semi-Empirical approaches provide a framework for understanding molecular structure, energy, and reactivity. For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP, are well-suited to provide a balance between computational cost and accuracy for predicting electronic properties and geometries. researchgate.netresearchgate.net

    Ground State Electronic Structure and Molecular Orbital Analysis

    The ground state electronic structure of this compound is defined by the arrangement of its electrons in various molecular orbitals (MOs). As a conjugated system, its key chemical properties are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chadsprep.com

    The molecule contains a six-membered ring with two double bonds and two ketone groups. The π-system is formed from the p-orbitals of the four sp² hybridized carbon atoms of the diene and the two carbonyl groups. The methyl group acts as a weak electron-donating group, while the two carbonyl groups are strongly electron-withdrawing.

    Molecular orbital analysis for a related compound, 1,3-cyclohexadiene, shows a characteristic set of π molecular orbitals. researchgate.net For this compound, the HOMO is expected to be a π-orbital with significant electron density on the diene moiety. The LUMO is anticipated to be a π* anti-bonding orbital, likely with large coefficients on the dicarbonyl fragment, reflecting its electron-accepting nature. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it relates to the molecule's chemical reactivity and the energy required for electronic excitation. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

    Illustrative Molecular Orbital Data The following table represents typical data obtained from a DFT calculation (e.g., B3LYP/6-31G(d)) and is for illustrative purposes only, as specific computational results for this molecule are not available.

    Molecular Orbital Energy (eV) Character
    LUMO+1 -0.85 π*
    LUMO -1.98 π* (localized on C=O)
    HOMO -6.45 π (localized on C=C)
    HOMO-1 -7.12 π

    Excited State Properties and Electronic Transitions

    The presence of both π-bonds and carbonyl groups with lone pairs of electrons on the oxygen atoms allows for several types of electronic transitions upon absorption of light. The most significant low-energy transitions are typically:

    n → π transition:* This involves the excitation of an electron from a non-bonding orbital (the lone pair on an oxygen atom) to an anti-bonding π* orbital. These transitions are generally weak but are the lowest in energy.

    π → π transition:* This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically strong (high intensity) and occur at higher energies (shorter wavelengths) than n → π* transitions.

    Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the energies and intensities of these electronic transitions. The calculations would reveal the primary wavelengths of light absorption and the nature of the excited states.

    Illustrative Electronic Transition Data This table shows representative data from a TD-DFT calculation for an α,β-unsaturated dione (B5365651). The data is for illustrative purposes.

    Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Primary Orbital Contribution
    S₀ → S₁ 2.95 420 0.005 n → π*
    S₀ → S₂ 4.10 302 0.250 π → π*

    Aromaticity and Antiaromaticity Considerations

    Aromaticity is a key concept related to stability and electronic structure. Cyclohexa-3,5-diene-1,2-dione is a non-aromatic compound. Its π-system contains 4 electrons from the diene and participates in conjugation with the two carbonyl groups, but it does not satisfy Hückel's rule for aromaticity (4n+2 π electrons in a cyclic, planar system).

    Cyclohexadiene derivatives have a strong thermodynamic driving force to aromatize. wikipedia.org This conversion to a more stable aromatic ring can influence their reactivity. nih.govst-andrews.ac.uk Computational chemistry allows for the quantification of aromaticity through various indices. One common geometry-based index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.net For this compound, the HOMA index would be expected to be low, confirming its non-aromatic character. The presence of substituents can influence the degree of π-electron delocalization and, consequently, these aromaticity indices. researchgate.net

    Charge Distribution and Reactivity Indices

    The distribution of electron density within the molecule is non-uniform due to the different electronegativities of the atoms and the influence of the substituent groups. The electron-withdrawing carbonyl groups create partial positive charges (δ+) on the carbonyl carbons and partial negative charges (δ-) on the oxygen atoms. The methyl group, being electron-donating, slightly increases the electron density on the ring carbon to which it is attached.

    Conceptual DFT provides a range of reactivity indices that help predict how a molecule will interact with other reagents. mdpi.com These indices are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

    Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

    Chemical Hardness (η): Measures the resistance to a change in electron distribution.

    Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

    Given the presence of the electron-withdrawing dione functionality, this compound is expected to have a relatively high electrophilicity index, indicating it will act as a good electrophile in chemical reactions.

    Illustrative Reactivity Indices This table contains example values for global reactivity indices calculated at the B3LYP/6-31G(d) level of theory. The data is for illustrative purposes only.

    Index Formula Value (eV)
    HOMO Energy E(HOMO) -6.45
    LUMO Energy E(LUMO) -1.98
    Chemical Potential (μ) (E(HOMO)+E(LUMO))/2 -4.215
    Chemical Hardness (η) E(LUMO)-E(HOMO) 4.47

    Conformational Analysis and Torsional Dynamics

    The six-membered ring of a cyclohexadiene is not planar. It adopts a puckered conformation to relieve ring strain. Conformational analysis involves studying the different spatial arrangements of the atoms (conformers) and the energy associated with them.

    Potential Energy Surface Mapping

    A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's potential energy as a function of its geometry. libretexts.orgmuni.cz For this compound, a PES can be mapped by systematically changing key dihedral angles (torsional angles) within the ring and calculating the energy at each point.

    This mapping reveals the stable conformers, which correspond to minima on the PES, and the transition states for interconversion between them, which are represented by saddle points. libretexts.org The cyclohexadiene ring typically exists in a twisted or boat-like conformation. The PES would allow for the determination of the most stable conformer and the energy barriers for ring-flipping or other conformational changes. These barriers provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

    Interconversion Pathways

    Computational studies on o-benzoquinones and related compounds have explored various reaction pathways, including isomerizations and redox interconversions. For o-benzoquinones, tautomerization to p-quinone methides can occur, particularly when substituted with alkyl groups on the ring. This isomerization is a critical pathway that can influence the compound's reactivity and biological activity.

    Furthermore, the interconversion between quinone, semiquinone, and hydroquinone (B1673460) states is a fundamental process that has been extensively studied computationally. proquest.com These redox transformations are crucial in many biological systems and industrial applications. Density functional theory (DFT) calculations have been employed to determine the reduction potentials for these conversions. proquest.com The pathways often involve single or multiple electron and proton transfer steps, and computational models can elucidate the thermodynamics and kinetics of these processes. For instance, studies on substituted p-benzoquinones have shown that electron-donating groups (like a methyl group) tend to decrease the reduction potential, while electron-withdrawing groups increase it. proquest.com

    Computational Spectroscopic Studies

    Theoretical Prediction of Vibrational Spectra (Infrared, Raman)

    Theoretical vibrational spectra of o-benzoquinone and its derivatives have been successfully calculated using methods like DFT. These calculations provide valuable insights into the vibrational modes of the molecule and aid in the interpretation of experimental spectra. The most intense bands in the calculated IR spectrum of o-benzoquinone are typically associated with the C=O and C=C stretching vibrations.

    A study on 1,4-benzoquinone, a related isomer, demonstrated that DFT calculations (B3LYP/6-311++G(d,p)) could accurately predict the IR spectrum. researchgate.net The most intense peak was attributed to the C-C=O stretching mode. researchgate.net Similar calculations for o-benzoquinone show a very intense band corresponding to the C=O stretching vibration at approximately 1734 cm⁻¹.

    Table 1: Predicted Vibrational Frequencies for o-Benzoquinone (Data below is representative and based on typical DFT calculations for o-benzoquinone)

    Vibrational Mode Predicted Frequency (cm⁻¹) Relative Intensity
    C-H stretch ~3100 Low
    C=O stretch ~1730 High
    C=C stretch ~1650 Medium
    C-C stretch ~1200 Medium

    Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

    Computational methods are powerful tools for predicting the NMR spectra of molecules. For quinone derivatives, DFT calculations can provide accurate predictions of both ¹H and ¹³C chemical shifts. In the case of o-benzoquinones, the ¹³C signals for the carbonyl carbons are characteristically found at downfield shifts, typically in the range of 178-182 ppm. nih.gov The protons on the diene system are also predicted to have distinct chemical shifts that are influenced by the electronic environment.

    Table 2: Predicted ¹³C NMR Chemical Shifts for o-Benzoquinone (Data below is representative and based on typical DFT calculations for o-benzoquinone)

    Carbon Atom Predicted Chemical Shift (ppm)
    C1 (C=O) ~180
    C2 (C=O) ~180
    C3 ~130
    C4 ~135
    C5 ~135

    Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Calculations

    Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. For o-benzoquinone, TD-DFT calculations predict several electronic transitions in the UV-visible region. A theoretical study on 1,2-benzoquinone (B1198763) computed in a vacuum using TDDFT at the B3LYP/6-311++G(d,p) level of theory shows three bands with moderate oscillator strength at 396, 228, and 196 nm. researchgate.net These transitions are typically of n → π* and π → π* character. The presence of a methyl group in this compound would be expected to cause a slight red shift (bathochromic shift) in these absorption bands.

    Table 3: Predicted Electronic Transitions for o-Benzoquinone (Data below is representative and based on TD-DFT calculations for o-benzoquinone)

    Transition Wavelength (nm) Oscillator Strength (f)
    n → π* ~450 Low
    π → π* ~390 Medium

    Circular Dichroism (CD) calculations would be relevant if the molecule were chiral. For this compound itself, which is achiral, the CD spectrum would be silent. However, computational CD studies could be applied to chiral derivatives or complexes of this compound.

    Molecular Dynamics Simulations (If Applicable to Interactions or Aggregations)

    Solvent Effects on Structure and Reactivity: Continuum and Explicit Solvation Models

    The structure and reactivity of quinones are significantly influenced by the solvent environment. Computational studies often employ both continuum and explicit solvation models to account for these effects. Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating solvation energies. kashanu.ac.ir Explicit solvation models involve including individual solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

    Studies on benzoquinone derivatives have shown that solvent polarity can affect their redox potentials and the energies of their electronic transitions. kashanu.ac.ir For example, the n → π* transitions of quinones typically exhibit a blue shift (hypsochromic shift) in polar solvents due to the stabilization of the ground state by hydrogen bonding to the carbonyl oxygens. conicet.gov.ar DFT calculations combined with solvation models have been successfully used to predict these solvent effects on the electrochemical and spectroscopic properties of quinones. kashanu.ac.ir

    Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methylcyclohexa 3,5 Diene 1,2 Dione and Its Derivatives

    Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For a molecule such as 3-Methylcyclohexa-3,5-diene-1,2-dione, with its distinct arrangement of protons and carbons, advanced NMR techniques offer a detailed picture of its molecular framework.

    Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in a molecule. By spreading the NMR information across two frequency axes, these techniques resolve spectral overlap and reveal intricate details of the molecular structure.

    Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show correlations between the olefinic protons of the cyclohexadiene ring, allowing for the tracing of the proton-proton connectivity network within the ring.

    Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would show cross-peaks connecting each proton to its corresponding carbon atom, distinguishing between the methyl, methine, and any other protonated carbons in the molecule and its derivatives.

    Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment reveals the spatial proximity of protons within a molecule, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of a molecule. For derivatives of this compound, NOESY can provide insights into the relative orientation of substituents on the ring.

    2D NMR Technique Information Provided Application to this compound
    COSY Proton-proton (¹H-¹H) correlations through bonds.Establishes the connectivity of the vinyl protons in the diene ring.
    HSQC Direct proton-carbon (¹H-¹³C) correlations.Assigns the ¹³C signals for the protonated carbons.
    HMBC Long-range proton-carbon (¹H-¹³C) correlations.Confirms the position of the methyl group and the connectivity of the carbonyl groups.
    NOESY Proton-proton (¹H-¹H) correlations through space.Determines the stereochemistry and conformation of derivatives.

    Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. wikipedia.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide valuable information about the local environment and packing of molecules in a crystal lattice. wikipedia.org For this compound and its derivatives, ssNMR can be used to:

    Determine the crystallographic structure in cases where single crystals suitable for X-ray diffraction cannot be obtained.

    Characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

    Study the dynamics of the molecule in the solid state, such as ring inversions or methyl group rotations.

    Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra. wikipedia.org

    Dynamic NMR (DNMR) is used to study the rates and mechanisms of chemical exchange processes that occur on the NMR timescale. For certain derivatives of this compound, conformational changes, such as ring flipping or rotation around single bonds, may occur at rates that can be studied by DNMR. slideshare.net

    By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from sharp peaks at low temperatures (slow exchange) to broadened signals at intermediate temperatures (coalescence), and finally to sharp, averaged signals at high temperatures (fast exchange). libretexts.org From the analysis of these line shape changes, thermodynamic parameters such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the dynamic process can be determined. libretexts.org

    Vibrational Spectroscopy Methodologies (Infrared and Raman)

    Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and can be used for both qualitative identification and quantitative analysis.

    The interpretation of IR and Raman spectra involves the assignment of observed absorption bands or scattering peaks to specific vibrational modes of the molecule. For this compound, the following characteristic vibrational bands are expected:

    C=O Stretching: The two carbonyl groups will give rise to strong IR absorptions, typically in the region of 1650-1700 cm⁻¹. The exact position of these bands can be influenced by conjugation and the electronic effects of substituents.

    C=C Stretching: The carbon-carbon double bonds of the diene system will show characteristic stretching vibrations in the 1600-1650 cm⁻¹ region.

    C-H Stretching: The stretching vibrations of the methyl and vinyl C-H bonds will appear in the 2850-3100 cm⁻¹ range.

    C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl and vinyl C-H groups will be observed in the fingerprint region (below 1500 cm⁻¹).

    To aid in the precise assignment of these bands, computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and intensities. The comparison between the experimental and calculated spectra allows for a more confident assignment of the observed bands.

    Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity in IR Expected Intensity in Raman
    C=O Stretching1650-1700StrongWeak
    C=C Stretching1600-1650Medium to StrongStrong
    C-H Stretching (sp²)3000-3100MediumMedium
    C-H Stretching (sp³)2850-3000MediumMedium
    C-H Bending< 1500Medium to StrongWeak to Medium

    In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. xjtu.edu.cnrsc.org By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, it is possible to collect IR spectra at regular intervals without the need for sampling. dtu.dk

    This approach can be applied to study the reactions of this compound, such as its synthesis or its participation in cycloaddition or nucleophilic addition reactions. The real-time monitoring of the disappearance of reactant bands and the appearance of product bands provides valuable kinetic and mechanistic information. youtube.com For example, the formation of quinone moieties during oxidation reactions can be tracked by the appearance of the characteristic carbonyl absorption band. diva-portal.org

    Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Chromophore Analysis

    The chromophore of this compound, characterized by its conjugated system of double bonds and carbonyl groups, gives rise to distinct electronic transitions that can be probed by UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy.

    Determination of Electronic Transitions

    The electronic absorption spectrum of this compound is defined by the transitions of electrons within its molecular orbitals. The key chromophore is the α,β-unsaturated ketone system within the cyclohexadiene ring. The expected electronic transitions include π → π* and n → π* transitions.

    π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like ortho-benzoquinones, these bands appear in the UV region. nih.govresearchgate.net

    n → π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms) to a π* antibonding orbital. These bands are characteristically less intense than π → π* transitions and appear at longer wavelengths, often extending into the visible region, which accounts for the color of many quinone compounds. nih.gov

    Table 1: Expected Electronic Transitions for this compound

    Transition Type Involved Orbitals Expected Wavelength Range Expected Intensity
    π → π* π bonding → π* antibonding 250 - 330 nm High
    n → π* n non-bonding → π* antibonding > 380 nm Low to Moderate

    Chiral Chromophore Analysis in Derivatives

    This compound is an achiral molecule. However, the introduction of chiral centers in its derivatives, for instance, through substitution or the formation of chiral adducts, renders the chromophore optically active. This optical activity can be analyzed using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. nih.gov

    CD spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules and studying their conformation in solution. rsc.org For a chiral derivative of this compound, the electronic transitions of the dione (B5365651) chromophore would exhibit distinct positive or negative CD signals (Cotton effects). The sign and magnitude of these signals are exquisitely sensitive to the stereochemical environment. nih.gov

    Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of chiral cyclohexadiene derivatives. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined. This approach is invaluable for elucidating the stereochemistry of reaction products or natural isolates derived from this core structure.

    Mass Spectrometry Approaches for Molecular Fingerprinting and Fragmentation Analysis

    Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS)

    High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₆O₂. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

    The exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O), can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

    Table 2: HRMS Data for this compound

    Parameter Value
    Molecular Formula C₇H₆O₂
    Monoisotopic Mass (Calculated) 122.036779 u
    Expected [M+H]⁺ Ion (Calculated) 123.044054 u
    Expected [M+Na]⁺ Ion (Calculated) 145.026028 u

    Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

    Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide a fragmentation fingerprint that is characteristic of the molecule's structure.

    For this compound, the fragmentation pattern is expected to be dominated by characteristic losses related to the dione functionality. Based on the fragmentation of similar cyclic diones, key fragmentation pathways would likely include:

    Loss of Carbon Monoxide (CO): A common fragmentation for quinones and diones is the neutral loss of CO (28 Da). A sequential loss of a second CO molecule is also highly probable.

    Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group can result in the loss of a methyl radical (15 Da).

    Ring Cleavage: Retro-Diels-Alder reactions or other ring-opening mechanisms can lead to further fragmentation.

    These fragmentation pathways allow for the unambiguous confirmation of the core structure and the position of substituents.

    Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

    Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z)
    123.04 CO 95.05
    95.05 CO 67.05
    123.04 •CH₃ 108.03
    123.04 C₂H₂O (Ketene) 81.03

    X-ray Crystallography of this compound Derivatives and Co-crystals

    X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable single crystals of this compound itself may be challenging due to its reactivity, analysis of its more stable derivatives or co-crystals provides invaluable structural information.

    Crystallographic analysis yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For the cyclohexa-3,5-diene-1,2-dione core, it can definitively show the planarity of the ring and the bond localization (i.e., the distinct single and double bonds) characteristic of quinone-like systems. wikipedia.org

    Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. In co-crystals, where the derivative is crystallized with another molecule, these interactions can be studied to understand molecular recognition phenomena. For example, studies on co-crystals of related quinones have elucidated the nature of halogen bonding and other non-covalent interactions.

    Table 4: Representative Crystallographic Parameters for a Related Cyclohexanedione Derivative

    Parameter Description Typical Value
    Crystal System The symmetry system of the crystal lattice. e.g., Monoclinic, Orthorhombic
    Space Group The specific symmetry group of the crystal. e.g., P2₁/c
    C=O Bond Length The distance between the carbon and oxygen atoms of the carbonyl groups. ~1.21 - 1.23 Å
    C=C Bond Length The distance between sp² hybridized carbons in the ring. ~1.34 - 1.36 Å
    C-C Bond Length The distance between sp²-sp² or sp²-sp³ hybridized carbons in the ring. ~1.47 - 1.55 Å
    Ring Conformation The overall shape of the six-membered ring. Near-planar

    Solid-State Structural Analysis and Intermolecular Interactions

    There are currently no published studies detailing the single-crystal X-ray diffraction analysis of this compound. Such an analysis would be crucial for determining its precise three-dimensional structure, including bond lengths, bond angles, and torsional angles. This information is fundamental for understanding the molecule's conformation in the solid state.

    Furthermore, without crystallographic data, the nature of the intermolecular interactions that govern the packing of this compound molecules in a crystal lattice remains unknown. Investigations into potential hydrogen bonding, C-H···O interactions, or π-π stacking are absent from the current body of scientific literature.

    Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been reported.)

    ParameterValue
    Crystal SystemUndetermined
    Space GroupUndetermined
    a (Å)Undetermined
    b (Å)Undetermined
    c (Å)Undetermined
    α (°)Undetermined
    β (°)Undetermined
    γ (°)Undetermined
    Volume (ų)Undetermined
    ZUndetermined

    Crystal Engineering and Polymorphism Studies

    The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Due to the lack of foundational knowledge about the solid-state structure of this compound, no research into the crystal engineering of this specific compound or its derivatives has been reported.

    Similarly, polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has not been investigated for this compound. Studies to identify and characterize different polymorphic forms, which can have significant impacts on the physical and chemical properties of a compound, have not been undertaken.

    Advanced Applications and Research Directions Involving 3 Methylcyclohexa 3,5 Diene 1,2 Dione

    Application as a Synthon in Complex Organic Synthesis

    A detailed search of chemical databases and scholarly articles did not yield specific examples of 3-Methylcyclohexa-3,5-diene-1,2-dione being utilized as a synthon in the total synthesis of natural products or non-clinical pharmaceutical intermediates.

    Total Synthesis of Natural Products (e.g., Quinones, Steroids, Alkaloids)

    There is no available research in the scientific literature that documents the application of this compound in the total synthesis of quinones, steroids, alkaloids, or other natural products.

    Synthesis of Pharmaceutical Intermediates (Non-clinical)

    Similarly, the role of this compound in the synthesis of non-clinical pharmaceutical intermediates is not described in the currently accessible scientific literature.

    Role in Materials Science and Polymer Chemistry

    The potential applications of this compound in the fields of materials science and polymer chemistry have not been a subject of published research.

    Monomer for Polymerization Reactions

    There are no documented instances of this compound being used as a monomer in polymerization reactions.

    Catalytic Applications and Ligand Design

    There is no information available in the scientific literature regarding the use of this compound in catalytic applications or as a component in ligand design for catalysis.

    As a Ligand in Organometallic Catalysis

    The α-diketone moiety in this compound can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. The stability and reactivity of these metal complexes are influenced by the electronic properties of the ligand and the nature of the metal center. Research on related ortho-benzoquinone complexes has shown their involvement in various catalytic transformations. For instance, ruthenium complexes with ortho-benzoquinone ligands have been investigated for their electronic structure and potential catalytic activity.

    The methyl substituent on the cyclohexadiene ring of this compound would introduce both steric and electronic effects, potentially modifying the catalytic activity and selectivity of its metal complexes compared to unsubstituted analogues.

    Table 1: Comparison of Coordination Properties of Ortho-Quinone Ligands

    Ligand TypeCoordination ModesPotential Catalytic Applications
    Ortho-benzoquinoneNeutral (quinone), Radical anion (semiquinone), Dianion (catecholate)Oxidation reactions, C-H activation, Olefin metathesis
    Substituted Ortho-quinonesSimilar to ortho-benzoquinone, with modified steric and electronic propertiesFine-tuning of catalyst selectivity and activity

    It is plausible that organometallic complexes of this compound could find applications in catalysis, leveraging the redox activity of the quinone ligand to facilitate electron transfer steps in catalytic cycles.

    As a Redox Mediator in Catalytic Cycles

    The ability of ortho-quinones to undergo reversible one- and two-electron reduction makes them excellent candidates for use as redox mediators in catalytic cycles. mdpi.com A redox mediator facilitates electron transfer between a catalyst and a substrate, or between different parts of a catalytic system, often by operating at a suitable redox potential.

    The redox potential of the this compound/semiquinone and semiquinone/catecholate couples would be a critical parameter determining its suitability as a redox mediator for a specific catalytic reaction. For comparison, the redox potential for the first reduction of some ortho-benzoquinones falls in the range of -0.32 to -0.38 V (versus a standard reference electrode). researchgate.net The methyl group in this compound is expected to slightly alter this potential due to its electron-donating nature.

    In a catalytic cycle, this compound could be used to shuttle electrons, for example, by being electrochemically or chemically reduced to its semiquinone or catecholate form, which could then reduce a catalytically active metal center to its active state. Subsequently, the re-oxidized quinone would be regenerated in the catalytic turnover. This approach is particularly valuable in electrocatalysis and photocatalysis.

    Table 2: Redox Potentials of Representative Quinone Systems

    QuinoneRedox CouplePotential (V vs. SHE)Reference
    p-BenzoquinoneQuinone/Hydroquinone (B1673460)+0.693 acs.org
    o-BenzoquinoneQuinone/Hydroquinone~+0.75 semanticscholar.org
    3,5-di-tert-butyl-o-benzoquinoneQuinone/Semiquinone-0.32 to -0.38 researchgate.net

    The reversible redox behavior of the quinone moiety is a key feature for its application as a redox mediator. mdpi.com

    Chemical Biology Probes and Mechanistic Studies (Excluding Biological Effects and Clinical Data)

    The unique chemical properties of the ortho-quinone scaffold make it an interesting platform for the development of chemical biology probes to study molecular mechanisms, without considering their direct biological effects.

    Investigations into Molecular Recognition Mechanisms

    The ortho-quinone unit of this compound can participate in various non-covalent interactions, including hydrogen bonding (through its carbonyl oxygens), π-π stacking (with aromatic systems), and charge-transfer interactions. These properties can be exploited to design probes for studying molecular recognition events. For instance, porphyrin-based receptors have been shown to bind quinones through multiple hydrogen bonds, and the strength of this interaction is sensitive to the substitution pattern on the quinone ring. figshare.com

    By incorporating this compound into a larger molecular framework, it could serve as a recognition motif for specific biomolecules or synthetic receptors. The methyl group would provide a steric and electronic signature that could influence binding affinity and selectivity. Spectroscopic techniques such as NMR and UV-Vis could be used to monitor the binding events and elucidate the nature of the molecular interactions.

    Development of Fluorescent Probes

    While ortho-quinones themselves are typically not fluorescent, they can act as fluorescence quenchers. This property can be harnessed to design "turn-on" fluorescent probes. A common strategy involves linking the quinone moiety to a fluorophore through a cleavable linker. In this "off" state, the fluorescence of the fluorophore is quenched by the quinone. Upon a specific chemical or enzymatic reaction that cleaves the linker and releases the fluorophore from the proximity of the quinone, the fluorescence is "turned on."

    The reactivity of the ortho-quinone in this compound, for example, its susceptibility to nucleophilic attack, could be utilized as a trigger for fluorescence activation. A probe could be designed where a nucleophilic addition to the quinone ring leads to a structural change that disrupts the quenching mechanism, resulting in a fluorescent signal. The development of such probes would be valuable for detecting specific analytes or enzymatic activities in a variety of chemical and biological systems.

    Environmental Fate and Transformation Studies (Excluding Ecotoxicity)

    Understanding the environmental fate of organic compounds is crucial. For this compound, its photochemical degradation in aquatic systems is a key aspect of its environmental persistence and transformation.

    Photochemical Degradation Pathways in Aquatic Systems

    Quinones are known to be photochemically active. In aqueous environments, the photochemical degradation of ortho-quinones can proceed through several pathways upon absorption of UV or visible light. These pathways include direct photolysis and indirect photo-oxidation involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

    Studies on the photochemical degradation of benzoquinone in water have shown that it can lead to the formation of hydroquinone and other hydroxylated products. acs.org The photolysis of water-soluble quinones can also produce water-derived radical adducts. nih.gov The presence of dissolved organic matter in natural waters can further influence the degradation pathways by acting as photosensitizers.

    For this compound, it is anticipated that it would undergo similar photochemical transformations. The methyl group might influence the rate and products of degradation. The proposed degradation pathways could involve:

    Photoreduction: Excitation of the quinone followed by hydrogen abstraction from water or other organic molecules to form the corresponding semiquinone radical, which can then be further reduced to the catechol.

    Photooxidation: Reaction with photochemically generated ROS, leading to hydroxylation of the ring or cleavage of the aromatic ring, ultimately resulting in the formation of smaller, more oxidized organic molecules like carboxylic acids. acs.orguky.edu

    Table 3: Potential Photochemical Degradation Products of Substituted Quinones in Aquatic Systems

    Starting MaterialPotential Degradation ProductsDegradation Pathway
    BenzoquinoneHydroquinone, 2-hydroxy-p-benzoquinonePhotoreduction, Photooxidation
    Substituted CatecholsQuinones, Polyphenols, Carboxylic acidsOxidation

    The study of these degradation pathways is essential for predicting the environmental persistence and transformation of this compound.

    Biotransformation Pathways (Non-toxicological)

    Detailed non-toxicological biotransformation pathways for this compound are not extensively described in the current scientific literature. However, insights into potential metabolic routes can be inferred from studies on the microbial transformation of analogous substituted aromatic compounds, particularly catechols and phenols.

    Microorganisms, particularly bacteria such as Pseudomonas and recombinant Escherichia coli, are known to possess enzymatic machinery capable of transforming substituted catechols. nih.gov For instance, studies have focused on the bio-catalytic production of 3-methylcatechol (B131232), a structurally related compound. nih.gov These processes often involve dioxygenase enzymes that hydroxylate aromatic rings. dtic.mil The resulting catechols can be subject to further enzymatic modifications. The biotransformation of phenols to catechols is another well-documented pathway, often utilizing tyrosinase enzymes from sources like Agaricus bisporus. mdpi.com This transformation proceeds through an ortho-quinone intermediate, which is then reduced. mdpi.com

    Phenol hydroxylase gene-engineered microorganisms have also been employed to synthesize catechols from benzene (B151609) and toluene (B28343) through successive hydroxylation reactions. researchgate.net In the case of toluene, the primary products are o-cresol (B1677501) and p-cresol, with subsequent biotransformation of m-cresol (B1676322) leading predominantly to 3-methylcatechol. researchgate.net While these pathways provide a general framework for the microbial metabolism of substituted aromatic rings, the specific enzymatic reactions and resulting metabolites from the biotransformation of this compound remain a subject for future research.

    Table 1: Examples of Microbial Biotransformation of Related Substituted Aromatic Compounds
    SubstrateMicroorganism/EnzymeProductReference
    TolueneRecombinant E. coli (pDTG602)3-Methylcatechol nih.gov
    Substituted Nitroaromatic CompoundsRecombinant strains with nitroarene dioxygenasesSubstituted Catechols dtic.mil
    4-AlkylphenolsTyrosinase from Agaricus bisporus4-Alkylcatechols mdpi.com
    Benzene and ToluenePhenol hydroxylase from Arthrobacter sp. W1Catechol and Methylcatechols researchgate.net

    Development of Novel Synthetic Methodologies Utilizing this compound

    A review of the literature indicates a lack of specific reports on the development of novel synthetic methodologies that utilize this compound as a primary starting material. However, the broader class of cyclohexane-1,3-diones, to which the tautomeric form of this compound belongs, are recognized as versatile precursors in organic synthesis. journalcra.comresearchgate.netgoogle.com

    Cyclohexane-1,3-dione derivatives are valuable intermediates in the synthesis of a wide array of organic molecules, including natural products, bioactive alkaloids, and various heterocyclic compounds. google.com The reactivity of the dicarbonyl groups and the active methylene (B1212753) group at the C2 position allows for a variety of chemical transformations. journalcra.comresearchgate.net These compounds can act as nucleophiles in SN2 reactions, leading to the formation of new carbon-carbon bonds through alkylation. libretexts.orgpressbooks.pub

    The general reactivity of β-dicarbonyl compounds, such as cyclohexane-1,3-diones, makes them important building blocks in reactions like the Claisen condensation. pressbooks.pub The unique chemical environment created by the two carbonyl groups results in highly acidic methylene protons and the potential for stable enol forms, which drives their diverse reactivity. tcichemicals.com While these general principles apply to the class of cyclohexanediones, the specific application of this compound in novel synthetic strategies awaits further investigation.

    Table 2: General Synthetic Applications of Cyclohexane-1,3-dione Derivatives
    Reaction TypeDescriptionResulting ProductsReference
    AlkylationReaction of the enolate with alkyl halides.α-alkylated dicarbonyl compounds. libretexts.orgpressbooks.pub
    Heterocycle SynthesisCondensation reactions with various reagents.1,2,4-triazines, acridine (B1665455) diones, etc. google.comresearchgate.net
    Michael AdditionNucleophilic addition to α,β-unsaturated carbonyl compounds.More complex dicarbonyl structures. researchgate.net

    Supramolecular Chemistry and Host-Guest Interactions (If Applicable to Derivatives)

    There is currently no specific information available in the scientific literature regarding the supramolecular chemistry and host-guest interactions of derivatives of this compound. The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, and dicarbonyl compounds, in general, have the potential to participate in such interactions.

    The carbonyl groups in dicarbonyl compounds can act as hydrogen bond acceptors, which is a fundamental interaction in host-guest chemistry. wikipedia.org Conceptually, derivatives of this compound could be incorporated into larger molecular scaffolds, such as calixarenes or other macrocycles, to create specific binding cavities. The electronic properties of the dione (B5365651) moiety could influence the binding of guest molecules within a host's cavity. nih.gov For instance, host-guest complexes can be formed with inorganic crown ether analogues, where binding is directed by specific interactions with oxygen ligands. nih.gov

    Furthermore, the solid-state packing and crystal engineering of dicarbonyl-containing molecules could be explored, potentially leading to materials with interesting properties. The study of host-guest exchange kinetics and the thermodynamics of binding are crucial aspects of supramolecular chemistry that could be applied to derivatives of this compound in the future. researchgate.net However, at present, this remains a hypothetical area of research for this specific compound and its derivatives.

    Future Perspectives and Emerging Research Avenues for 3 Methylcyclohexa 3,5 Diene 1,2 Dione

    Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

    The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and the study of 3-Methylcyclohexa-3,5-diene-1,2-dione is poised to benefit significantly from these computational tools. rjptonline.org ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations with increasing accuracy. engineering.org.cn For this compound, this could translate to the rapid identification of optimal reaction conditions, catalysts, and reagents for its synthesis and derivatization.

    AI/ML Application AreaPotential Impact on this compound Research
    Reaction Outcome Prediction Accelerated discovery of new reactions and optimization of existing ones.
    Retrosynthesis Planning Design of more efficient and cost-effective synthetic routes.
    Property Prediction In-silico screening of derivatives for desired electronic, optical, or biological properties.
    Mechanism Elucidation Gaining deeper insights into the reaction pathways involved in its formation and reactivity.

    Sustainable and Eco-friendly Synthetic Routes: Towards Circular Chemistry

    The principles of green chemistry and the concept of a circular economy are increasingly guiding synthetic chemistry research. Future efforts in the synthesis of this compound will likely focus on developing more sustainable and environmentally benign methods. This includes the exploration of bio-based starting materials, the use of greener solvents, and the development of catalytic systems that minimize waste and energy consumption.

    One promising avenue is the use of renewable feedstocks, such as those derived from biomass, as precursors for the synthesis of this compound. nih.gov Additionally, employing catalytic methods, particularly those using earth-abundant and non-toxic metals, can significantly reduce the environmental impact of the synthesis. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage.

    Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Flow Chemistry)

    Investigating the reactivity of this compound under non-conventional reaction conditions could unveil novel and unexpected chemical transformations. High-pressure chemistry, for instance, can alter reaction rates and selectivities, potentially leading to the formation of unique molecular architectures that are inaccessible under standard conditions.

    Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced heat and mass transfer, improved safety, and the ability to readily scale up reactions. researchgate.net For the synthesis and derivatization of this compound, flow chemistry could enable precise control over reaction parameters, leading to higher yields and purities. researchgate.net It also opens up the possibility of exploring reactions with short-lived or highly reactive intermediates.

    Advanced Characterization Techniques: Hyphenated Methods and In Situ Monitoring

    A thorough understanding of the structure, properties, and reactivity of this compound relies on the application of advanced analytical techniques. Hyphenated techniques, which couple two or more analytical methods, can provide a wealth of information. For example, coupling liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (LC-NMR) can facilitate the separation and identification of complex reaction mixtures, including isomers and byproducts.

    Computational Design of Functional Derivatives with Tailored Properties

    Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, desired properties. By employing quantum chemical calculations and molecular dynamics simulations, researchers can predict the electronic, optical, and conformational properties of derivatives of this compound before they are synthesized in the lab.

    This in-silico approach can significantly accelerate the discovery of new functional materials. For example, computational screening could identify derivatives with tailored absorption and emission properties for applications in organic electronics, or with specific binding affinities for use as molecular probes or sensors. This predictive capability allows for a more focused and efficient synthetic effort, targeting only the most promising candidate molecules.

    Interdisciplinary Research with Nanotechnology and Materials Engineering

    The unique chemical structure of this compound makes it an attractive building block for the development of novel materials through interdisciplinary collaborations with nanotechnology and materials engineering. Its reactive functional groups could be utilized to incorporate it into polymers, metal-organic frameworks (MOFs), or self-assembled monolayers on surfaces.

    The resulting materials could exhibit interesting and potentially useful properties. For example, polymers incorporating the this compound moiety might possess unique redox or optical properties. Similarly, its incorporation into nanomaterials could lead to the development of new catalysts, sensors, or drug delivery systems.

    Unexplored Applications in Analytical Chemistry and Sensor Development

    The inherent reactivity of the dione (B5365651) functionality in this compound suggests potential applications in analytical chemistry and sensor development. The compound could serve as a chromogenic or fluorogenic reagent for the detection of specific analytes. For instance, its reaction with a target molecule could lead to a measurable change in color or fluorescence, forming the basis of a new analytical method.

    Furthermore, derivatives of this compound could be designed to selectively bind to certain metal ions or small organic molecules. When immobilized on a solid support or incorporated into a sensing platform, these derivatives could function as chemical sensors for environmental monitoring, industrial process control, or biomedical diagnostics.

    Q & A

    Basic Research Question

    • IR-LD Spectroscopy : Assigns stereostructural features by analyzing oriented nematic liquid crystal suspensions. For example, carbonyl stretching vibrations (1700cm1\sim 1700 \, \text{cm}^{-1}) and conjugated diene modes (1600cm1\sim 1600 \, \text{cm}^{-1}) are diagnostic .
    • Mass Spectrometry : High-resolution MS identifies degradation products (e.g., 4-(2-(3,4-dihydroxyphenyl)propan-2-yl)cyclohexa-3,5-diene-1,2-dione) via exact mass matching and fragmentation patterns .
    • NMR : 13C^{13}\text{C} NMR distinguishes substituent positions (e.g., methyl vs. methoxy groups) through chemical shift disparities .

    How do environmental degradation products of this compound impact ecotoxicity assessments?

    Advanced Research Question
    Photocatalytic degradation via rGO/g-C3_3N4_4 composites generates biphenylquinone derivatives (e.g., DP1 and DP2). Methodological steps include:

    • LC-HRMS : Track degradation intermediates and confirm structures using reference libraries (e.g., HMDB, CAS) .
    • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to quantify LC50_{50} values. DP2 exhibits higher toxicity due to extended conjugation enhancing reactive oxygen species (ROS) generation .

    What strategies stabilize this compound during storage and handling?

    Basic Research Question

    • Temperature Control : Store at 0–6°C to prevent thermal decomposition .
    • Inert Atmospheres : Use argon or nitrogen to block oxidation of the diene moiety.
    • Desiccants : Protect against hydrolysis by storing with silica gel .

    How can biological activity studies of this compound derivatives be optimized for reproducibility?

    Advanced Research Question

    • Isolation Protocols : Natural derivatives (e.g., from Averrhoa carambola) require column chromatography with gradient elution (hexane/ethyl acetate) for purity >95% .
    • In Vivo Models : Use diabetic db/db mice for metabolic studies. Administer compounds at 20 mM (DMSO stock) diluted in culture media, ensuring final DMSO <0.1% to avoid cytotoxicity .
    • Statistical Validation : Apply one-way ANOVA with Tukey’s post-hoc tests (p<0.05) using GraphPad Prism .

    What computational tools aid in predicting the reactivity of this compound in synthetic applications?

    Advanced Research Question

    • ACD/Labs Percepta : Predicts physicochemical properties (logP, pKa_a) and metabolic stability .
    • Docking Simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, derivatives inhibit lung cancer H1299 cells by binding to EGFR kinase domains .

    How are stereochemical outcomes controlled during the synthesis of enantiomerically pure derivatives?

    Advanced Research Question

    • Chiral Auxiliaries : Use (1S,2S)-diamine ligands to induce asymmetry during cycloadditions .
    • Biocatalysis : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.